2-(Aminomethyl)cyclohexanone
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Overview
Description
2-(Aminomethyl)cyclohexanone is an organic compound with a cyclohexanone ring substituted with an aminomethyl group at the second position
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One of the primary methods for synthesizing this compound involves the Mannich reaction. This reaction typically involves the condensation of cyclohexanone with formaldehyde and a primary or secondary amine.
Grignard Reaction: Another method involves the use of Grignard reagents.
Industrial Production Methods:
- Industrial production often utilizes the Mannich reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected to facilitate the reaction and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: The compound can be reduced to form cyclohexylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
- Oxidation yields oxo derivatives.
- Reduction yields cyclohexylmethylamine.
- Substitution reactions yield various substituted cyclohexanones .
Scientific Research Applications
2-(Aminomethyl)cyclohexanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those with analgesic and anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)cyclohexanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog without the aminomethyl group.
Cyclohexylamine: Lacks the ketone functionality but has a similar aminomethyl group.
Uniqueness:
Properties
IUPAC Name |
2-(aminomethyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-6-3-1-2-4-7(6)9/h6H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJTVHAGMWPDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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